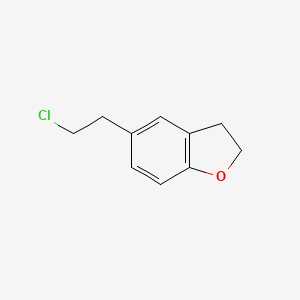

5-(2-Chloroethyl)-2,3-dihydrobenzofuran

Description

BenchChem offers high-quality 5-(2-Chloroethyl)-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chloroethyl)-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-chloroethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWBUUHBGKOXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648091 | |

| Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943034-50-2 | |

| Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(2-Chloroethyl)-2,3-dihydrobenzofuran synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CAS No: 943034-50-2), a pivotal intermediate in the pharmaceutical industry. The significance of this compound lies primarily in its role as a key building block for the synthesis of Darifenacin, a muscarinic receptor antagonist used in the treatment of overactive bladder conditions[1]. This document details a validated three-step synthetic pathway, beginning with the Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by reduction and subsequent chlorination. Each stage is explained with a focus on the underlying chemical principles and rationale for procedural choices. Furthermore, this guide establishes a complete analytical framework for the unambiguous characterization of the final product, utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and data herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound for researchers, scientists, and professionals in drug development.

Introduction: Strategic Importance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold frequently encountered in a multitude of biologically active natural products and synthetic pharmaceuticals[2]. Its rigid, planar structure, combined with the electronic properties of the fused benzene ring and the ether linkage, makes it an attractive core for designing molecules that can interact with various biological targets. 5-(2-Chloroethyl)-2,3-dihydrobenzofuran leverages this core structure, incorporating a reactive chloroethyl side chain. This side chain serves as a versatile chemical handle for introducing more complex functionalities through nucleophilic substitution reactions, a critical step in the multi-stage synthesis of active pharmaceutical ingredients (APIs) like Darifenacin[1].

The synthesis described herein is designed for efficiency, scalability, and control, employing well-understood, high-yielding reactions to construct the target molecule from commercially available starting materials.

Synthetic Strategy and Workflow

A logical retrosynthetic analysis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran suggests a three-step sequence that is both reliable and industrially scalable. The strategy hinges on building the chloroethyl side chain onto the 2,3-dihydrobenzofuran core in a controlled manner.

The forward synthesis pathway is as follows:

-

Friedel-Crafts Acylation: Introduction of an acetyl group at the C-5 position of the 2,3-dihydrobenzofuran ring. This reaction is a cornerstone of aromatic chemistry for forming C-C bonds[3].

-

Ketone Reduction: Selective reduction of the newly introduced ketone to a primary alcohol.

-

Alcohol Chlorination: Conversion of the terminal hydroxyl group into the target chloride, completing the synthesis.

This multi-step approach is superior to attempting a direct Friedel-Crafts alkylation with a chloroethylating agent, which is prone to polysubstitution and carbocation rearrangements, leading to lower yields and complex purification challenges.

Caption: A three-step synthetic workflow for 5-(2-Chloroethyl)-2,3-dihydrobenzofuran.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

This step introduces the two-carbon side chain precursor onto the aromatic ring via an electrophilic aromatic substitution. The use of aluminum chloride (AlCl₃) as a Lewis acid catalyst is standard practice, as it activates the acetyl chloride to generate the highly electrophilic acylium ion[4][5]. The reaction is directed to the C-5 position due to the ortho, para-directing nature of the cyclic ether oxygen.

Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Nitrogen or Argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM) under cooling in an ice bath (0 °C).

-

Acylium Ion Formation: Add acetyl chloride (1.1 equivalents), dissolved in anhydrous DCM, dropwise to the stirred AlCl₃ suspension over 20 minutes. Maintain the temperature at 0 °C. Stir for an additional 30 minutes to ensure complete formation of the acylium ion complex.

-

Addition of Substrate: Dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by 1 M hydrochloric acid (HCl) to dissolve the aluminum salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-acetyl-2,3-dihydrobenzofuran, can be purified by column chromatography or recrystallization.

Step 2: Reduction of 5-Acetyl-2,3-dihydrobenzofuran

The reduction of the aryl ketone to a primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is selected for its excellent selectivity for aldehydes and ketones over other functional groups and its operational simplicity and safety compared to stronger reducing agents like lithium aluminum hydride (LAH).

Protocol:

-

Reaction Setup: Dissolve 5-acetyl-2,3-dihydrobenzofuran (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The portion-wise addition helps control the exothermic reaction and hydrogen gas evolution.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting ketone is fully consumed.

-

Work-up and Quenching: Cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

-

Extraction and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran as a crude product, which can be used in the next step without further purification if purity is sufficient.

Step 3: Chlorination of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran

The final step involves the conversion of the primary alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. It reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (Sₙi mechanism), yielding the alkyl chloride and gaseous byproducts (SO₂ and HCl)[6]. This process is highly efficient and simplifies purification, as the major byproducts are easily removed.

Protocol:

-

Reaction Setup: In a fume hood, dissolve the crude 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM in a flask equipped with a magnetic stirrer and a reflux condenser. Cool the solution to 0 °C.

-

Addition of Reagent: Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise to the solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction via the formation of the Vilsmeier-Haack reagent[6].

-

Reaction Progression: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C) for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess SOCl₂.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 5-(2-chloroethyl)-2,3-dihydrobenzofuran can be purified by column chromatography on silica gel to yield the final product as a white crystalline powder[1].

Characterization and Data Analysis

Unambiguous structural confirmation and purity assessment of the synthesized 5-(2-Chloroethyl)-2,3-dihydrobenzofuran are critical. The following data represent the expected results from standard analytical techniques.

Summary of Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 943034-50-2 | [1][7][8] |

| Molecular Formula | C₁₀H₁₁ClO | [1][7] |

| Molecular Weight | 182.65 g/mol | [1][7][8][9] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | 284.4 ± 9.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| LogP | 2.80 | [1][7] |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data based on the compound's structure and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) |

| Aromatic | ~7.0-7.1 | m | 2H | Ar-H | Aromatic | ~128.0 |

| Aromatic | ~6.7 | d | 1H | Ar-H | Aromatic | ~125.5 |

| Methylene | 4.58 | t | 2H | O-CH₂ -CH₂ | Methylene | ~124.0 |

| Methylene | 3.75 | t | 2H | -CH₂ -Cl | Methylene | ~109.0 |

| Methylene | 3.20 | t | 2H | O-CH₂-CH₂ | Methylene | ~71.5 |

| Methylene | 2.95 | t | 2H | Ar-CH₂ -CH₂ | Methylene | ~42.0 |

| Methylene | ~38.0 | |||||

| Methylene | ~29.5 |

Note: NMR shifts are estimations and may vary based on solvent and experimental conditions. The assignments for the aromatic carbons are approximate.

Table 2: Predicted FT-IR and Mass Spectrometry Data

| Technique | Expected Values / Observations | Interpretation |

| FT-IR (cm⁻¹) | ~2950-2850 | C-H (aliphatic) stretching |

| ~1610, 1480 | C=C (aromatic) stretching | |

| ~1230 | C-O-C (aryl ether) stretching | |

| ~750-650 | C-Cl stretching | |

| Mass Spec (EI) | m/z 182/184 | Molecular ion peaks (M⁺, M⁺+2) with ~3:1 ratio, characteristic of a single chlorine atom. |

| m/z 147 | Loss of chlorine radical (-Cl) | |

| m/z 118 | Benzofuran fragment |

Safety, Handling, and Storage

5-(2-Chloroethyl)-2,3-dihydrobenzofuran should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated place, away from incompatible substances[1].

Conclusion

This guide has outlined a validated and logical three-step synthesis for 5-(2-Chloroethyl)-2,3-dihydrobenzofuran, a valuable intermediate for pharmaceutical synthesis. The described pathway, employing Friedel-Crafts acylation, selective ketone reduction, and efficient chlorination, is robust and amenable to scaling. The comprehensive characterization data provided serves as a reliable benchmark for confirming the identity and purity of the final product. By understanding the rationale behind each experimental step, researchers can confidently reproduce this synthesis and troubleshoot effectively, ensuring a consistent supply of this critical chemical building block for drug discovery and development programs.

References

- Exploring 5-(2-Chloroethyl)

- Alcohols to Acid Chlorides. Chemistry Steps.

- Fuchs, R., & Cole, L. L. (1975). The Synthesis of Primary Alkyl Chlorides from Alcohols and Hydrogen Chloride in Hexamethylphosphoric Triamide. Canadian Journal of Chemistry, 53(23), 3620-3621.

- Hiegel, G. A., & Rubino, M. (2002). Conversion of Alcohols into Alkyl Chlorides using Trichloroisocyanuric Acid with Triphenylphosphine.

- Common Conditions for Alcohol to Chloride Conversion. Organic Chemistry Portal.

- Process for converting alcohols to chlorides.

- 5-(2-Chloroethyl)-2,3-dihydrobenzofuran. PubChem.

- Synthesis of benzofurans via Friedel–Crafts acylation.

- Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)

- Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acyl

- 5-(2-Chloroethyl)-2,3-dihydrobenzofuran. BLDpharm.

- Friedel Crafts Acylation And Alkyl

- Friedel–Crafts Acyl

- Friedel–Crafts reaction. Wikipedia.

- 5-(2-chloroethyl)-2,3-dihydrobenzofuran. ChemicalBook.

- Natural source, bioactivity and synthesis of benzofuran deriv

Sources

- 1. innospk.com [innospk.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 7. 5-(2-Chloroethyl)-2,3-dihydrobenzofuran | C10H11ClO | CID 24964746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-(2-chloroethyl)-2,3-dihydrobenzofuran | 943034-50-2 [chemicalbook.com]

- 9. 943034-50-2|5-(2-Chloroethyl)-2,3-dihydrobenzofuran|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Chloroethyl)-2,3-dihydrobenzofuran, a key intermediate in the synthesis of the M3 muscarinic receptor antagonist Darifenacin, is a compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, offering a critical resource for researchers and professionals involved in its handling, analysis, and application. This document delves into the structural, physical, and spectral characteristics of the molecule, alongside detailed methodologies for its analysis and synthesis. The information presented herein is curated to support the stringent requirements of drug discovery and development, emphasizing scientific integrity and practical application.

Introduction

5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CAS No. 943034-50-2) is a white crystalline powder that serves as a crucial building block in the multi-step synthesis of Darifenacin, a therapeutic agent for overactive bladder.[1][2] The purity and well-defined characterization of this intermediate are paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Understanding its physicochemical properties is therefore not merely an academic exercise but a fundamental necessity for process optimization, quality control, and regulatory compliance. This guide aims to consolidate available data and provide expert insights into the essential characteristics of this important molecule.

Chemical and Physical Properties

The fundamental properties of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran are summarized in the table below. These parameters are critical for a range of applications, from reaction design and solvent selection to purification and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO | [1][3] |

| Molecular Weight | 182.65 g/mol | [1][3][4] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | 284.4 ± 9.0 °C (at 760 mmHg) | [1][2] |

| Density | 1.2 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 128.4 ± 12.8 °C | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 2.80 | [1][2][3] |

| Polar Surface Area | 9.23 Ų | [1][2] |

| Refractive Index | 1.561 | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

Causality Behind the Properties: The dihydrobenzofuran core imparts a degree of rigidity and aromaticity to the molecule, while the chloroethyl side chain introduces a reactive electrophilic center, crucial for its role in the synthesis of Darifenacin. The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, influencing its solubility in a range of organic solvents. The relatively high boiling and flash points indicate low volatility and good thermal stability under normal handling conditions.

Spectroscopic and Analytical Characterization

Precise analytical characterization is essential for confirming the identity and purity of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran. This section outlines the expected spectroscopic signatures and a general methodology for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on the analysis of related dihydrobenzofuran structures, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted.[5]

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons (3H): δ 6.7-7.2 ppm. The substitution pattern on the benzene ring will result in a complex splitting pattern.

-

-OCH₂- (2H): δ ~4.5 ppm (triplet). Protons on the carbon adjacent to the oxygen in the dihydrofuran ring.

-

-CH₂- (2H): δ ~3.2 ppm (triplet). Protons on the other carbon of the dihydrofuran ring.

-

-CH₂Cl (2H): δ ~3.7 ppm (triplet). Protons on the carbon bearing the chlorine atom.

-

Ar-CH₂- (2H): δ ~2.9 ppm (triplet). Protons on the carbon attached to the aromatic ring.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

Aromatic Carbons (6C): δ 110-160 ppm.

-

-OCH₂- (1C): δ ~71 ppm.

-

-CH₂- (1C): δ ~30 ppm.

-

-CH₂Cl (1C): δ ~45 ppm.

-

Ar-CH₂- (1C): δ ~35 ppm.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the proton signals and assign the chemical shifts based on multiplicity, coupling constants, and comparison with predicted values and data from related compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 182/184 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

-

Major Fragments: Loss of the chloroethyl side chain, and characteristic fragmentation of the dihydrobenzofuran ring.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Acquire the mass spectrum in EI mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (KBr pellet or thin film):

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1000-1300 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or cast a thin film from a volatile solvent onto a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Assign the major absorption bands to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of pharmaceutical intermediates. A typical purity requirement for this intermediate is ≥98.0%.[1]

General HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with an acidic modifier like formic or phosphoric acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 or 254 nm).

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Experimental Protocol for HPLC Purity Analysis:

-

Standard and Sample Preparation: Prepare a standard solution of known concentration and a sample solution in a suitable diluent (e.g., acetonitrile/water mixture).

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using a standard calibration curve.

Synthesis and Reactivity

5-(2-Chloroethyl)-2,3-dihydrobenzofuran is typically synthesized from 2,3-dihydrobenzofuran through a Friedel-Crafts acylation followed by reduction and chlorination, or from a suitable substituted phenol. The chloroethyl group is a key reactive handle for the subsequent alkylation of the secondary amine in the pyrrolidine moiety of the Darifenacin precursor.

Illustrative Synthetic Pathway:

Caption: A generalized synthetic route to 5-(2-Chloroethyl)-2,3-dihydrobenzofuran and its subsequent use in the synthesis of Darifenacin.

Safety and Handling

GHS Hazard Statements for Related Compounds:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

5-(2-Chloroethyl)-2,3-dihydrobenzofuran is a molecule of significant industrial and pharmaceutical importance. A thorough understanding of its physicochemical properties is essential for its effective and safe use. This guide has provided a detailed overview of its known and predicted characteristics, along with standardized methodologies for its analysis. By adhering to the principles of scientific integrity and leveraging the data and protocols outlined herein, researchers and drug development professionals can confidently work with this key intermediate to advance the synthesis of vital medicines.

References

- Exploring 5-(2-Chloroethyl)

-

Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. (URL: [Link])

-

Darifenacin Hydrobromide. New Drug Approvals. (URL: [Link])

-

5-(2-Chloroethyl)-2,3-dihydrobenzofuran | C10H11ClO | CID 24964746. PubChem. (URL: [Link])

- Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (URL not available)

- Preparation of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. (URL not available)

- Note Synthesis/Isolation of darifenacin hydrobromide by-products. (URL not available)

-

5-Chloro-2,3-dihydro-1-benzofuran | C8H7ClO | CID 592964. PubChem. (URL: [Link])

Sources

Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-(2-Chloroethyl)-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-2,3-dihydrobenzofuran is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the muscarinic receptor antagonist Darifenacin, which is used to treat overactive bladder.[1] The precise molecular structure and purity of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran, offering insights into the interpretation of the spectra and the experimental protocols for data acquisition.

Molecular Structure and Properties:

-

Chemical Formula: C₁₀H₁₁ClO[1]

-

Molecular Weight: 182.65 g/mol [1]

-

Appearance: White crystalline powder[1]

-

CAS Number: 943034-50-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.0 | m | 2H | Aromatic CH |

| ~6.7 | d | 1H | Aromatic CH |

| ~4.5 | t | 2H | O-CH₂ |

| ~3.7 | t | 2H | Ar-CH₂-CH₂ -Cl |

| ~3.2 | t | 2H | Ar-CH₂ -CH₂-Cl |

| ~3.1 | t | 2H | CH₂ -CH₂-O |

Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (~6.7-7.1 ppm): The signals in this region correspond to the three protons on the benzene ring of the dihydrobenzofuran moiety. The multiplicity of these signals (e.g., multiplets and doublets) arises from spin-spin coupling between adjacent protons and can be used to determine the substitution pattern on the aromatic ring.

-

Dihydrofuran Ring Protons (~3.1 and ~4.5 ppm): The two triplet signals are characteristic of the two methylene groups in the dihydrofuran ring. The downfield shift of the triplet at ~4.5 ppm is due to the deshielding effect of the adjacent oxygen atom.

-

Chloroethyl Side Chain Protons (~3.2 and ~3.7 ppm): The two triplets correspond to the two methylene groups of the 2-chloroethyl side chain. The triplet at ~3.7 ppm is further downfield due to the electron-withdrawing effect of the chlorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~159 | Aromatic C-O |

| ~130 | Aromatic C-C |

| ~128 | Aromatic CH |

| ~125 | Aromatic C-CH₂ |

| ~109 | Aromatic CH |

| ~71 | O-CH₂ |

| ~42 | Ar-CH₂-C H₂-Cl |

| ~36 | Ar-C H₂-CH₂-Cl |

| ~30 | C H₂-CH₂-O |

Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (~109-159 ppm): The signals in this region correspond to the six carbon atoms of the benzene ring. The quaternary carbons (C-O and C-C) will have different chemical shifts from the carbons bearing hydrogen atoms (CH).

-

Dihydrofuran Ring Carbons (~30 and ~71 ppm): The signal at ~71 ppm is assigned to the carbon atom bonded to the oxygen (O-CH₂), while the signal at ~30 ppm corresponds to the other methylene carbon of the dihydrofuran ring.

-

Chloroethyl Side Chain Carbons (~36 and ~42 ppm): The two signals in the aliphatic region are assigned to the two carbon atoms of the chloroethyl side chain. The carbon atom directly attached to the chlorine atom (C-Cl) will be more deshielded and appear at a lower field (~42 ppm).

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity. A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1610, 1480 | Medium | C=C stretching (aromatic) |

| ~1250 | Strong | C-O-C stretching (asymmetric) |

| ~1050 | Strong | C-O-C stretching (symmetric) |

| ~750-650 | Strong | C-Cl stretching |

Interpretation of the IR Spectrum:

-

C-H Stretching: The bands in the 3000-2850 cm⁻¹ region confirm the presence of aliphatic C-H bonds in the dihydrofuran ring and the chloroethyl side chain. Aromatic C-H stretching bands may also be observed above 3000 cm⁻¹.

-

Aromatic C=C Stretching: The absorptions around 1610 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O-C Stretching: The strong absorption bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) are indicative of the ether linkage in the dihydrobenzofuran ring.

-

C-Cl Stretching: The presence of a strong band in the 750-650 cm⁻¹ region confirms the existence of the carbon-chlorine bond.

Experimental Protocol for IR Data Acquisition

A common method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Sample Preparation: Place a small amount of the solid 5-(2-Chloroethyl)-2,3-dihydrobenzofuran sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 5-(2-Chloroethyl)-2,3-dihydrobenzofuran, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z 182 and 184 in an approximate 3:1 ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively.

-

Major Fragmentation Pathways:

-

Loss of the chloroethyl side chain: Cleavage of the bond between the aromatic ring and the ethyl group, leading to a fragment at m/z 119.

-

Loss of a chlorine radical: Fragmentation resulting in a cation at m/z 147.

-

Benzylic cleavage: Loss of a CH₂Cl radical, which is a common fragmentation for alkylbenzenes.

-

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak is a key indicator of the presence of chlorine. The fragmentation pattern provides valuable information about the different structural units of the molecule. The relative abundance of the fragment ions can help to deduce the most likely fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

A typical protocol for acquiring an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran.

Conclusion

The comprehensive spectroscopic analysis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran using NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. This technical guide serves as a valuable resource for researchers and scientists involved in the synthesis and quality control of this important pharmaceutical intermediate, ensuring the integrity of the final drug product. The detailed protocols and interpretation guidelines presented here facilitate a thorough understanding of the molecule's spectroscopic characteristics.

References

- Vertex AI Search. (2024). Exploring 5-(2-Chloroethyl)-2,3-Dihydro-1-Benzofuran: Properties and Applications.

Sources

A Senior Application Scientist's Guide to the Biological Screening of Novel Dihydrobenzofuran Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Promise of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry.[1] This heterocyclic framework is a core component in a multitude of natural products and synthetic compounds, including several approved drugs.[2][3] Its structural rigidity, combined with its capacity for diverse functionalization, makes it an ideal starting point for exploring a wide range of biological activities.[2][3][4][5][6][7] Researchers have successfully leveraged this scaffold to develop potent agents with anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[8][9][10][11]

This guide is designed not as a rigid set of instructions, but as a strategic framework for the biological evaluation of a novel library of dihydrobenzofuran derivatives. We will delve into the causality behind experimental choices, providing field-proven insights to construct a robust, self-validating screening cascade that moves logically from high-throughput screening to validated, data-rich leads.

Chapter 1: Designing the Screening Cascade: A Strategy for Efficient Discovery

The journey from a library of novel compounds to a promising drug candidate is a process of systematic filtration. A well-designed screening cascade maximizes efficiency and resource allocation by employing a tiered approach. It begins with broad, high-throughput assays to identify initial "hits" and progressively uses more complex, biologically relevant assays to refine and validate these leads.[12][13] The primary goal is to fail unpromising compounds early and focus resources on those with the highest potential.

The logic of a typical screening cascade is to first identify activity (primary screening), then confirm it and determine potency (secondary screening/dose-response), and finally, to characterize its drug-like properties and preliminary mechanism of action (tertiary screening/lead profiling).

Caption: A generalized workflow for a drug discovery screening cascade.

Chapter 2: Targeting Malignancy: Anticancer Screening

The benzofuran and dihydrobenzofuran cores are present in numerous compounds demonstrating significant anticancer activity.[14][15] These derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit tubulin polymerization, making them a promising class for oncology drug discovery.[8][15][16]

Primary Assay: High-Throughput Cell Viability Screening

The initial step is to identify compounds that reduce the viability of cancer cells. Tetrazolium reduction assays like MTT and MTS are the workhorses for this purpose.[17] They measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[18][19]

Rationale for Method Selection: We recommend the MTS assay over the traditional MTT assay. The MTS reagent is reduced by cellular dehydrogenases to a water-soluble formazan product, eliminating the need for a separate solubilization step with DMSO or SDS.[18][19][20] This simplifies the protocol, reduces potential errors from cell loss, and makes it more amenable to high-throughput automation.[18]

Experimental Protocol: MTS Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTS Reagent Addition: Prepare the MTS reagent solution according to the manufacturer's instructions (often combined with an electron coupling reagent like PES). Add 20 µL of the MTS solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C, 5% CO₂. Protect the plates from light.

-

Data Acquisition: Measure the absorbance of the soluble formazan product at 490-500 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For secondary screening, plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: In Vitro Anticancer Activity

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydrobenzofuran Lignan | Oral (CAL-27) | 48.52 | [16] |

| Dihydrobenzofuran Lignan | Lung (NCI H460) | 53.24 | [16] |

| Benzofuran Hybrid (12) | Cervical (SiHa) | 1.10 | [14] |

| Benzofuran Hybrid (12) | Cervical (HeLa) | 1.06 | [14] |

| Fluorinated Dihydrobenzofuran | Colorectal (HCT116) | ~70% inhibition | [8] |

| Benzofuran-Thiazole (32a) | Liver (HePG2) | 8.49 | [14] |

Secondary Assay & Mechanism Insight: Apoptosis Induction

Active compounds from the primary screen should be investigated for their ability to induce programmed cell death (apoptosis). Fluorinated benzofuran derivatives, for instance, have been shown to inhibit the anti-apoptotic protein Bcl-2 and induce cleavage of PARP-1, a key event in the apoptotic cascade.[8] This can be assessed via flow cytometry (Annexin V/PI staining) or Western blotting for key apoptotic markers.

Caption: Simplified intrinsic apoptosis pathway targeted by some anticancer agents.

Chapter 3: Quelling Inflammation: Anti-inflammatory Screening

Chronic inflammation is a driver of numerous diseases, including cancer and autoimmune disorders.[8][21] Dihydrobenzofuran derivatives have shown promise as potent anti-inflammatory agents by inhibiting the production of key inflammatory mediators.[8][11]

Primary Assay: Inhibition of Inflammatory Mediators

A robust and common method for screening anti-inflammatory compounds is to use macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. The assay then measures the ability of the test compounds to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines (e.g., IL-6, CCL2).[8][11]

Rationale for Method Selection: Measuring NO production via the Griess assay is a simple, rapid, and cost-effective colorimetric method suitable for high-throughput screening. It provides a reliable readout of the inflammatory response, as NO is a key product of the inducible nitric oxide synthase (iNOS or NOS2) enzyme, which is upregulated during inflammation.[8]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of ~5 x 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (NED solution) to each well and incubate for another 5-10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

-

Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percent inhibition of NO production relative to the LPS-only control. Calculate IC₅₀ values from dose-response curves.

-

Self-Validation: It is crucial to run a parallel cell viability assay (e.g., MTS) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cytotoxicity.

-

Data Presentation: In Vitro Anti-inflammatory Activity

| Compound Class | Mediator | IC₅₀ (µM) | Reference |

| Fluorinated Dihydrobenzofuran | Interleukin-6 (IL-6) | 1.2 - 9.04 | [8][11] |

| Fluorinated Dihydrobenzofuran | Nitric Oxide (NO) | 2.4 - 5.2 | [8][11] |

| Fluorinated Dihydrobenzofuran | Prostaglandin E₂ (PGE₂) | 1.1 - 20.5 | [8][11] |

| Fluorinated Dihydrobenzofuran | Chemokine (C-C) Ligand 2 | 1.5 - 19.3 | [8][11] |

Chapter 4: Combating Pathogens: Antimicrobial Screening

The search for new antimicrobial agents is a global health priority. Both natural and synthetic compounds are being explored to combat infectious diseases and the rise of antimicrobial resistance.[22] Dihydrobenzofuran derivatives represent a valuable chemical space for this endeavor.[10]

Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. This assay is versatile and can be used to test compounds against a range of bacteria.[22]

Experimental Protocol: Broth Microdilution Assay

-

Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of each test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in the wells will be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum). A known antibiotic (e.g., Ampicillin) can be used as a reference control.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. A colorimetric indicator (e.g., resazurin) can also be added to aid in determining viability.

-

Data Analysis: The results are reported as the MIC value in µg/mL or µM.

Chapter 5: Early Assessment of "Druggability": In Vitro ADMET Profiling

A biologically potent compound is useless if it cannot reach its target in the body. Therefore, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage drug attrition.[24][25][26] These assays help project teams make informed decisions and guide structure-activity relationship (SAR) studies.[25]

Rationale for Early Screening: Integrating ADMET profiling early allows for the parallel optimization of biological activity and pharmacokinetic properties.[25] Identifying liabilities like poor solubility, low permeability, or rapid metabolism early on saves significant time and resources.[24]

Key Early-Stage ADMET Assays

-

Kinetic Solubility: Measures the solubility of a compound in a buffered solution, which is critical for absorption and for ensuring reliable results in other biological assays.

-

Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is a high-throughput, non-cell-based method to predict passive membrane permeability, a key factor in oral absorption.[24]

-

Metabolic Stability: Typically assessed using liver microsomes, this assay measures how quickly a compound is metabolized by key drug-metabolizing enzymes (like Cytochrome P450s). High metabolic instability can lead to poor bioavailability and short duration of action.[27]

-

Plasma Protein Binding: Determines the fraction of a compound that binds to plasma proteins. Only the unbound fraction is free to interact with its target, so high protein binding can reduce efficacy.[24]

Caption: Decision-making workflow based on early in vitro ADMET profiling.

Chapter 6: Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the initial biological screening of novel dihydrobenzofuran derivatives. By systematically evaluating compounds for anticancer, anti-inflammatory, and antimicrobial activity, and by concurrently profiling their fundamental ADMET properties, researchers can efficiently identify and prioritize lead compounds.

The hits validated through this cascade provide a solid foundation for more advanced studies. The next critical steps involve detailed Mechanism of Action (MoA) elucidation to understand precisely how these compounds exert their biological effects at a molecular level.[28][29][30] This knowledge is paramount for optimizing lead compounds and ultimately developing a successful therapeutic agent.

References

- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances.

- Comparison of Different Methods to Measure Cell Viability.

- In Vitro ADME & Physicochemical Profiling.

- Cell viability assays. Abcam.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- What are the similarities between MTT and MTS assays?. (2022).

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.

- In Vitro ADME Assays and Services.

- Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. (2019). PubMed.

- How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioAgilytix.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI.

- Anti-inflammatory Screening Compound Library. Life Chemicals.

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024). Preprints.org.

- High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks.

- ADME Assays & Metabolite Profiling and Identification Services.

- Is Your MTT Assay the Right Choice?.

- ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. (2012).

- Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Taylor & Francis Online.

- In Vitro ADME and Toxicology Assays. Eurofins Discovery.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules

- Natural source, bioactivity and synthesis of benzofuran deriv

- The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks.

- Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods.

- High-throughput screening (HTS). (2019). BMG LABTECH.

- Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. (2009). Taylor & Francis eBooks.

- Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017).

- Identification of a Small Molecule with Strong Anti-Inflammatory Activity in Experimental Autoimmune Encephalomyelitis and Sepsis through Blocking Gasdermin D Activ

- Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). PubMed.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). PubMed Central.

- Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC - PubMed Central.

- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd

- Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Upd

- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). PMC - NIH.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC - PubMed Central.

- Novel drug candidates against antibiotic-resistant microorganisms: A review. PMC.

- 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.

- Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens.

- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Publishing.

- A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (2010).

- Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (2020). PMC.

- SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. Heterocycles.

- Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (2020). NIH.

- Editorial: Novel drug-designing approaches to combat antimicrobial resistance. (2024). Frontiers.

- Some biologically active natural products containing 2,3‐dihydrobenzofuran moiety.

- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). IRIS UNICT.

- An In-depth Guide to the Biological Activities of Benzofuran Deriv

- Antimicrobial activity of the synthesized compounds. Compound Minimum inhibitory concentration (mg/mL).

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors [iris.unict.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 15. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Cell viability assays | Abcam [abcam.com]

- 20. broadpharm.com [broadpharm.com]

- 21. AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sygnaturediscovery.com [sygnaturediscovery.com]

- 25. researchgate.net [researchgate.net]

- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 27. criver.com [criver.com]

- 28. biopharmaservices.com [biopharmaservices.com]

- 29. researchgate.net [researchgate.net]

- 30. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Chloroethylated Benzofurans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroethylated benzofurans represent a promising class of cytotoxic agents currently under investigation for their potential as anticancer therapeutics. This technical guide provides a comprehensive overview of their mechanism of action, with a focus on their role as DNA alkylating agents. We will delve into the chemical biology of the chloroethyl moiety, the formation of DNA adducts and interstrand crosslinks, and the subsequent cellular responses, including cell cycle arrest and apoptosis. Furthermore, this guide will explore other potential mechanisms of action of the benzofuran scaffold, such as the inhibition of tubulin polymerization and receptor tyrosine kinases. Finally, we will provide detailed experimental protocols for researchers to investigate the mechanisms described herein.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran core is a privileged heterocyclic structure found in numerous natural and synthetic compounds with a wide range of biological activities.[1] In the realm of oncology, benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2][3] The versatility of the benzofuran scaffold allows for chemical modifications that can enhance potency and selectivity, leading to the development of novel therapeutic candidates.[4][5]

This guide focuses on a specific class of these compounds: chloroethylated benzofurans. The incorporation of a chloroethyl group is a strategic design element aimed at imparting DNA alkylating capabilities, a well-established mechanism for inducing cancer cell death.[6][7] Understanding the precise molecular mechanisms by which these compounds exert their cytotoxic effects is paramount for their rational development as effective and safe anticancer drugs.

The Primary Mechanism: DNA Alkylation by the Chloroethyl Group

The hallmark of chloroethylated benzofurans' anticancer activity lies in their ability to covalently modify DNA through alkylation. This process is primarily driven by the reactive chloroethyl moiety, which functions as an electrophile, targeting nucleophilic sites on DNA bases.[8][9]

Formation of the Aziridinium Ion

The chloroethyl group is not intrinsically reactive but undergoes an intramolecular cyclization to form a highly electrophilic aziridinium ion intermediate. This conversion is a critical step in the activation of the molecule for DNA alkylation.

Caption: Formation of the reactive aziridinium ion.

DNA Adduct Formation and Interstrand Crosslinking

Once formed, the aziridinium ion readily reacts with nucleophilic centers in DNA, primarily the N7 and O6 positions of guanine, and to a lesser extent, the N3 of adenine and N3 of cytosine.[9][10] The initial reaction results in the formation of a monoadduct, where the chloroethyl group is covalently attached to a single DNA base.

A crucial event for the potent cytotoxicity of these agents is the subsequent conversion of this monoadduct into an interstrand crosslink (ICL). This occurs when the terminal chlorine atom of the attached ethyl group is displaced by a nucleophilic site on the opposite DNA strand, typically the N1 of guanine or N3 of cytosine.[6][7][11] These ICLs form a covalent bridge between the two strands of the DNA double helix, which is a highly toxic lesion.[6][12]

Caption: Pathway of DNA damage by chloroethylated benzofurans.

Cellular Consequences of DNA Alkylation

The formation of ICLs poses a significant challenge to the cell's machinery for DNA replication and transcription. The covalent linkage of the two DNA strands prevents their separation, effectively halting these fundamental cellular processes.[6] This leads to the activation of DNA damage response pathways, resulting in cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[1][13] If the damage is too extensive to be repaired, the cell is triggered to undergo programmed cell death, or apoptosis.[6][12]

Synergistic Anticancer Mechanisms of the Benzofuran Scaffold

While DNA alkylation is the primary cytotoxic mechanism, the benzofuran moiety itself can contribute to the overall anticancer activity of these compounds through various other mechanisms.

Inhibition of Tubulin Polymerization

Several benzofuran derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[1][3][5][14][15] By disrupting microtubule dynamics, these compounds can arrest cells in the M phase of the cell cycle and induce apoptosis. The benzofuran scaffold can be designed to interact with the colchicine binding site on tubulin, preventing its polymerization into microtubules.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling pathways of angiogenesis. Certain benzofuran derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the pro-angiogenic signals and inhibiting tumor growth.[16][17][18][19][20]

Modulation of Key Signaling Pathways

Benzofuran derivatives have also been reported to modulate critical intracellular signaling pathways involved in cell survival and proliferation.

-

p53-Dependent Apoptosis: Some benzofuran compounds can induce apoptosis through a p53-dependent pathway.[13][21][22][23][24] They can increase the expression of the tumor suppressor p53, which in turn activates downstream targets that promote apoptosis.

-

NF-κB Inhibition: The transcription factor NF-κB plays a crucial role in promoting inflammation and cell survival, and its aberrant activation is common in many cancers. Certain benzofuran derivatives have been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[13][25][26][27][28][29]

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of a novel chloroethylated benzofuran, a series of well-defined experiments are necessary.

DNA Alkylation Assays

-

Comet Assay (Single Cell Gel Electrophoresis): This assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites, which are indicative of DNA damage.[30]

-

Protocol:

-

Embed single cells in a low-melting-point agarose gel on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye and visualize under a microscope. Damaged DNA with strand breaks will migrate further, forming a "comet tail."

-

-

-

Mass Spectrometry-Based Adduct Quantification: This technique allows for the direct identification and quantification of specific DNA adducts.[31]

-

Protocol:

-

Treat cancer cells with the chloroethylated benzofuran.

-

Isolate genomic DNA and digest it into individual nucleosides.

-

Analyze the nucleoside mixture using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the chloroethyl-guanine adducts.

-

-

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: This is a standard method to determine the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Treat cancer cells with the test compound for various time points.

-

Harvest the cells and fix them in ethanol.

-

Stain the cells with a solution containing propidium iodide (PI) and RNase.

-

Analyze the stained cells by flow cytometry. The intensity of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

-

Apoptosis Assays

-

Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[32]

-

Protocol:

-

Treat cells with the chloroethylated benzofuran.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

-

-

-

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Their activity can be measured using colorimetric or fluorometric assays.[2][4]

-

Protocol:

-

Lyse the treated cells to release cellular proteins.

-

Incubate the cell lysate with a caspase-specific substrate that is conjugated to a chromophore or fluorophore.

-

Measure the absorbance or fluorescence to quantify caspase activity.

-

-

Quantitative Data Summary

| Assay | Parameter Measured | Expected Outcome for an Active Chloroethylated Benzofuran |

| Comet Assay | DNA strand breaks | Increased comet tail length |

| LC-MS | Chloroethyl-guanine adducts | Detection and quantification of specific adducts |

| Flow Cytometry (PI) | Cell cycle distribution | Accumulation of cells in the G2/M phase |

| Annexin V/PI Assay | Apoptotic cell population | Increase in Annexin V positive cells |

| Caspase-3/7 Assay | Caspase activity | Increased enzymatic activity |

Conclusion

Chloroethylated benzofurans are a promising class of anticancer agents that exert their primary cytotoxic effect through DNA alkylation, leading to the formation of lethal interstrand crosslinks. This activity is further enhanced by the multifaceted biological effects of the benzofuran scaffold, which can include inhibition of tubulin polymerization, VEGFR-2 signaling, and modulation of key pathways like p53 and NF-κB. The experimental protocols outlined in this guide provide a robust framework for researchers to dissect the intricate mechanisms of action of these compounds, paving the way for the development of novel and effective cancer therapies.

References

-

Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., ... & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Journal of Biological Chemistry, 285(29), 22318-22327. [Link]

-

Gao, Y., & Xu, Y. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates, 13(6), 172-179. [Link]

-

Rollinger, J. M., Schuster, D., Danzl, B., Schwaiger, S., Markt, P., Schmidt, G., ... & Stuppner, H. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Biomolecules, 10(8), 1131. [Link]

-

Li, J., Wang, Y., Zhang, Y., Liu, Y., Wang, Y., & Li, J. (2021). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC advances, 11(43), 26735-26743. [Link]

-

Kamal, A., Reddy, N. V. S., Nayak, V. L., Reddy, V. S., Prasad, B., Nimbarte, V. D., ... & Reddy, C. S. (2014). Synthesis and biological evaluation of benzo [b] furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 9(1), 155-168. [Link]

-

Wang, Y., Li, J., Wang, Y., Zhang, Y., & Liu, Y. (2020). Synthesis and biological evaluation of benzofuran-based 3, 4, 5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic chemistry, 102, 104076. [Link]

-

Abdel-Aziz, A. A. M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2019). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC advances, 9(1), 1-17. [Link]

-

Frankfurt, O. S., & Krishan, A. (1994). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Cell proliferation, 27(7), 357-368. [Link]

-

Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., ... & Jain, S. K. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. The Journal of biological chemistry, 285(29), 22318. [Link]

-

Zhang, X., Li, J., Wang, Y., Zhang, Y., & Liu, Y. (2025). Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Chemistry & biodiversity, 22(4), e202401991. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. Archiv der Pharmazie, 354(9), 2100143. [Link]

-

Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Cell death and differentiation, 24(11), 1837-1851. [Link]

-

Abdel-Aziz, A. A. M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2019). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 9(1), 1-17. [Link]

-

Bodell, W. J., & Pongracz, K. (1987). Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl (methylsulfonyl) methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts. Cancer research, 47(13), 3384-3387. [Link]

-

DeVita, V. T., Lawrence, T. S., & Rosenberg, S. A. (2016). Adduct-Forming Agents: Alkylating Agents and Platinum Analogs. In Oncohema Key. [Link]

-

Fu, D., Calvo, J. A., & Samson, L. D. (2021). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Nature Reviews Cancer, 21(1), 33-49. [Link]

-

Michejda, C. J., Kroeger-Koepke, M. B., Kovatch, R. M., & Hrabie, J. A. (1996). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. Chemical research in toxicology, 9(7), 1231-1239. [Link]

-

Rollinger, J. M., Schuster, D., Danzl, B., Schwaiger, S., Markt, P., Schmidt, G., ... & Stuppner, H. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Biomolecules, 10(8), 1131. [Link]

-

Gado, E. A., George, R. F., Khowdiary, M. M., & El-Gazzar, M. G. (2022). Impact of benzofurans 9 h and 11d towards the cell cycle phases of Panc-1 cancer cells. ResearchGate. [Link]

-

Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575. [Link]

-

Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., ... & Jain, S. K. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B. ResearchGate. [Link]

-

Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link]

-

Al-Warhi, T., Sabt, A., & Elkaeed, E. B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197. [Link]

-

S-J, L., & A, B. (2025). Versatile cell-based assay for measuring DNA alkylation damage and its repair. ResearchGate. [Link]

-

Gao, Y., & Xu, Y. (2025). Apoptosis assays for quantifying the bioactivity of anticancer drug products. ResearchGate. [Link]

-

Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2025). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. ResearchGate. [Link]

-

Rollinger, J. M., Schuster, D., Danzl, B., Schwaiger, S., Markt, P., Schmidt, G., ... & Stuppner, H. (2020). (PDF) Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. ResearchGate. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2025). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. ResearchGate. [Link]

-

Kamal, A., & Ramana, A. V. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 1-35. [Link]

-

Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., ... & Jain, S. K. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially b. Semantic Scholar. [Link]

-

Abdel-rahman, H. M., Al-Abdullah, E. S., Al-Qurashi, N. A., & Al-Harbi, N. A. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Scientific reports, 12(1), 17104. [Link]

-

Vaali-Mohammed, M. A., Abdulla, M. H., Al-Sanea, M. M., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Yahya, M. A., ... & Al-Otaibi, M. F. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in pharmacology, 13, 923398. [Link]

-

Shuker, D. E., Prevost, V., Friesen, M. D., & Bartsch, H. (1991). Noninvasive methods for measuring DNA alkylation in experimental animals and humans. Environmental health perspectives, 99, 45-48. [Link]

-

Fu, D., Calvo, J. A., & Samson, L. D. (2012). DNA Damage Induced by Alkylating Agents and Repair Pathways. DNA repair, 11(1), 25-33. [Link]

-